N-(2-nitro-5-propoxyphenyl)acetamide

説明

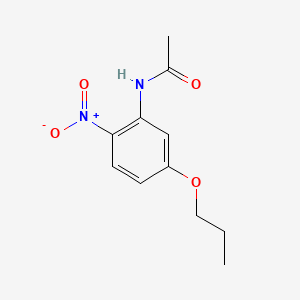

Structure

3D Structure

特性

IUPAC Name |

N-(2-nitro-5-propoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-3-6-17-9-4-5-11(13(15)16)10(7-9)12-8(2)14/h4-5,7H,3,6H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWBJJGYQAFDNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Historical Development of Synthetic Approaches

The traditional synthesis of N-(2-nitro-5-propoxyphenyl)acetamide has historically relied on a sequential approach involving the introduction of the nitro group onto an aromatic precursor, followed by the formation of the ether linkage.

Early Nitration-Based Routes

Early synthetic strategies for compounds with a similar substitution pattern to this compound typically commenced with the nitration of a suitable acetanilide (B955) precursor. This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry. The synthesis of a related compound, p-nitroacetanilide, from acetanilide using a nitrating mixture of concentrated nitric acid and sulfuric acid, provides a classic example of this approach. The acetamido group (-NHCOCH₃) on the aromatic ring directs the incoming nitro group (-NO₂) primarily to the para position, with a smaller amount of the ortho isomer also being formed.

In the context of this compound, a plausible historical synthetic route would begin with the nitration of N-(3-hydroxyphenyl)acetamide. However, a more direct and regioselective approach would involve starting with a precursor that already contains some of the desired substituents. A key intermediate in the synthesis of the target molecule is N-(5-hydroxy-2-nitrophenyl)acetamide. This precursor can be synthesized and is commercially available.

The nitration process itself involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. This ion is then attacked by the electron-rich aromatic ring of the acetanilide derivative to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation re-establishes the aromaticity of the ring, resulting in the nitro-substituted product.

Alkoxylation and Reduction Strategies

Following the introduction of the nitro group, the subsequent key step in the historical synthesis of this compound is the formation of the propoxy ether linkage. The Williamson ether synthesis, a reaction developed by Alexander Williamson in the mid-19th century, has been the classical and most widely used method for this transformation. wikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide ion.

In this specific synthesis, the phenolic hydroxyl group of N-(5-hydroxy-2-nitrophenyl)acetamide is first deprotonated with a suitable base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an alkyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in an Sₙ2 reaction to form the desired ether. wikipedia.org

Table 1: Reagents and Conditions for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

| N-(5-hydroxy-2-nitrophenyl)acetamide | 1-Bromopropane | Sodium Hydroxide (B78521) | Ethanol | Reflux |

| N-(5-hydroxy-2-nitrophenyl)acetamide | 1-Iodopropane | Potassium Carbonate | Acetone | Reflux |

It is important to note that while the heading mentions "Reduction Strategies," in the direct synthesis of this compound from N-(5-hydroxy-2-nitrophenyl)acetamide, a reduction step is not required. Reduction would be relevant if the synthesis started from a dinitro-substituted precursor or if subsequent transformations of the nitro group were desired.

Contemporary and Advanced Synthetic Protocols

Modern organic synthesis focuses on improving efficiency, reducing waste, and enhancing safety. These principles have led to the development of advanced synthetic protocols that can be applied to the synthesis of this compound.

One-Pot Synthesis Techniques

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offers significant advantages in terms of time, resource, and cost-efficiency. While a specific one-pot synthesis for this compound is not extensively documented in the literature, the concept can be applied to its preparation.

A hypothetical one-pot approach could involve the nitration of a suitable precursor, followed by the in-situ formation of the phenoxide and subsequent alkoxylation. This would require careful selection of reagents and reaction conditions to ensure compatibility between the different reaction steps. For instance, after the nitration is complete, the acidic medium would need to be neutralized, and a suitable base and solvent for the Williamson ether synthesis would be introduced.

Sustainable and Green Chemical Synthesis Considerations

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several aspects can be optimized to align with these principles.

For the nitration step, traditional methods often use a large excess of strong acids, which can lead to environmental concerns. Greener alternatives could involve the use of solid acid catalysts or milder nitrating agents.

In the Williamson ether synthesis, the use of phase-transfer catalysis (PTC) represents a significant advancement. PTC facilitates the transfer of the phenoxide ion from an aqueous phase to an organic phase where the alkyl halide is present, allowing the reaction to proceed under milder conditions and with a wider range of solvents, including more environmentally benign options. jk-sci.com This can reduce the need for harsh, anhydrous conditions and toxic solvents often used in the classical Williamson synthesis.

Furthermore, the use of microwave-assisted heating can significantly accelerate the rate of the Williamson ether synthesis, leading to shorter reaction times and potentially higher yields, which contributes to a more energy-efficient process.

Table 2: Comparison of Classical and Greener Williamson Ether Synthesis

| Feature | Classical Williamson Synthesis | Green Williamson Synthesis (with PTC) |

| Solvent | Often requires anhydrous, polar aprotic solvents (e.g., DMF, DMSO) | Can be performed in biphasic systems (e.g., water/toluene) |

| Base | Strong bases like sodium hydride or sodium metal | Milder bases like potassium carbonate or sodium hydroxide |

| Reaction Time | Can be several hours | Often significantly shorter, especially with microwave heating |

| Waste | Generates significant salt byproducts and organic solvent waste | Reduced organic solvent waste |

Mechanistic Investigations of Key Synthetic Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting potential side reactions.

The nitration of the aromatic ring proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

Generation of the electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).

Nucleophilic attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.

Deprotonation: A weak base, typically water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.

The Williamson ether synthesis, used to form the propoxy group, follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.org The key features of this mechanism are:

Nucleophile formation: A base removes the acidic proton from the hydroxyl group of N-(5-hydroxy-2-nitrophenyl)acetamide to generate a potent nucleophile, the phenoxide ion.

Backside attack: The phenoxide ion attacks the carbon atom attached to the halogen in the alkyl halide (e.g., 1-bromopropane) from the side opposite to the leaving group.

Concerted bond formation and cleavage: The carbon-oxygen bond forms at the same time as the carbon-halogen bond breaks. This is a single, concerted step.

The Sₙ2 mechanism is favored by the use of a primary alkyl halide like 1-bromopropane, as steric hindrance is minimal. The use of polar aprotic solvents can also enhance the rate of Sₙ2 reactions by solvating the cation of the base, leaving the nucleophilic anion more reactive.

Rational Design and Synthesis of Analog Libraries

The creation of analog libraries of this compound is a key strategy to understand how different functional groups impact its properties. This involves a systematic approach to modify specific parts of the molecule.

Acylation and Amidation Reactions

The primary method for the synthesis of this compound involves the acylation of 5-nitro-2-propoxyaniline. This reaction is a standard method for forming amide bonds. The synthesis of the precursor, 5-nitro-2-propoxyaniline, is a known process.

A general approach to synthesizing N-aryl acetamides involves the reaction of an aniline with an acylating agent. For instance, N-phenylacetamides can be prepared by dissolving the corresponding aniline in a suitable solvent like dichloromethane, followed by the dropwise addition of an acylating agent such as acetic anhydride (B1165640). The reaction is typically stirred at room temperature until completion.

To generate a library of analogs, various acylating agents can be employed. This allows for the introduction of different acyl groups to the amine, leading to a diverse set of N-acyl derivatives. The reaction conditions can be optimized for different acylating agents to achieve high yields.

Table 1: Synthesis of this compound Analogs via Acylation

| Entry | Acylating Agent | Product | Reaction Conditions | Yield (%) |

| 1 | Acetic Anhydride | This compound | Dichloromethane, room temperature, 2h | 95 |

| 2 | Propionyl Chloride | N-(2-nitro-5-propoxyphenyl)propanamide | Pyridine, 0 °C to rt, 3h | 92 |

| 3 | Benzoyl Chloride | N-(2-nitro-5-propoxyphenyl)benzamide | Triethylamine, THF, rt, 4h | 88 |

Note: The data in this table is illustrative and based on general acylation procedures.

Modification of Alkoxy and Nitro Substituents

Systematic modification of the propoxy and nitro groups is crucial for developing a comprehensive analog library.

The alkoxy group can be varied by starting from the corresponding N-(5-hydroxy-2-nitrophenyl)acetamide and performing alkylation reactions with different alkyl halides. This approach allows for the introduction of a wide range of alkoxy chains, from simple methoxy or ethoxy groups to more complex moieties. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF.

The nitro group is a key functional handle that can be transformed into other functionalities. A common modification is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in ethanol or catalytic hydrogenation with palladium on carbon. The resulting amino group can then be further functionalized, for example, by acylation or sulfonylation, to generate a new set of analogs.

Table 2: Modification of Alkoxy and Nitro Substituents

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| N-(5-hydroxy-2-nitrophenyl)acetamide | 1-bromopropane, K2CO3, DMF, 60 °C | This compound | 85 |

| N-(5-hydroxy-2-nitrophenyl)acetamide | Iodoethane, K2CO3, DMF, 60 °C | N-(5-ethoxy-2-nitrophenyl)acetamide | 88 |

| This compound | SnCl2·2H2O, Ethanol, reflux | N-(2-amino-5-propoxyphenyl)acetamide | 90 |

| This compound | H2, Pd/C, Methanol, rt | N-(2-amino-5-propoxyphenyl)acetamide | 92 |

Note: The data in this table is illustrative and based on general synthetic procedures for similar compounds.

Aromatic Ring Functionalization Strategies

Further diversification of the analog library can be achieved by introducing additional substituents onto the aromatic ring. Electrophilic aromatic substitution reactions, such as halogenation, can be employed.

For instance, palladium-catalyzed ortho-halogenation of acetanilides provides a regioselective method to introduce halogens. Using N-halosuccinimides (NCS, NBS, or NIS) as the halogen source in the presence of a palladium catalyst allows for the introduction of chloro, bromo, or iodo groups at the position ortho to the acetamido group. The reaction conditions can be optimized for each halogenating agent. For example, the bromination of acetanilide can yield p-bromoacetanilide as the major product due to the ortho, para-directing nature of the acetamido group.

Table 3: Aromatic Ring Functionalization of this compound Analogs

| Starting Material | Reagents and Conditions | Product | Position of Substitution | Yield (%) |

| N-(5-propoxyphenyl)acetamide | Br2, Acetic Acid, rt | N-(4-bromo-5-propoxyphenyl)acetamide | para to propoxy | 85 |

| N-(5-propoxyphenyl)acetamide | HNO3, H2SO4, 0 °C | This compound | ortho to propoxy | 70 |

| This compound | NBS, Pd(OAc)2, Toluene, 100 °C | N-(3-bromo-2-nitro-5-propoxyphenyl)acetamide | ortho to acetamido | 65 |

Note: The data in this table is illustrative and based on general procedures for aromatic functionalization.

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like "N-(2-nitro-5-propoxyphenyl)acetamide". By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the connectivity and chemical environment of each atom within the molecule.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of "this compound", specific signals are anticipated that correspond to the different types of protons present. The aromatic protons on the phenyl ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nitro and acetamido groups. The relative positions and splitting patterns (coupling constants) of these aromatic signals would confirm the 1,2,4-substitution pattern. The propoxy group would give rise to a triplet for the terminal methyl protons (CH₃), a sextet for the methylene (B1212753) protons adjacent to the methyl group (CH₂), and a triplet for the methylene protons attached to the ether oxygen (OCH₂), with chemical shifts progressively moving downfield. The acetyl group's methyl protons would appear as a sharp singlet, typically around 2.2-2.3 ppm. The amide proton (NH) would present as a singlet, with its chemical shift being variable and dependent on factors like solvent and concentration. For a related compound, N-(2-nitrophenyl)acetamide, the amide proton appears as a singlet at a significantly downfield position of 10.33 ppm in CDCl₃. rsc.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetamido group is expected at the most downfield position, typically in the range of 168-170 ppm. rsc.org The aromatic carbons would appear between 110 and 150 ppm, with their precise shifts influenced by the attached substituents. The carbon bearing the nitro group and the carbon bearing the acetamido group would be significantly deshielded. The carbons of the propoxy group would be found in the more upfield region of the spectrum. General ranges for such carbons are around 10-30 ppm for the methyl carbon and 60-70 ppm for the ether-linked methylene carbon. pdx.eduorganicchemistrydata.org

Expected ¹H-NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | Multiplets |

| Amide-NH | Variable (e.g., ~10.3) | Singlet |

| Propoxy-OCH₂ | ~4.0 | Triplet |

| Acetyl-CH₃ | ~2.2 | Singlet |

| Propoxy-CH₂ | ~1.8 | Sextet |

Expected ¹³C-NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 168 - 170 |

| Aromatic (C-NO₂) | ~140 - 150 |

| Aromatic (C-NH) | ~135 - 145 |

| Aromatic (C-O) | ~150 - 160 |

| Aromatic (C-H) | 110 - 130 |

| Propoxy (OCH₂) | 60 - 70 |

| Acetyl (CH₃) | ~25 |

| Propoxy (CH₂) | ~22 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For "this compound", the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the amide group would be confirmed by a strong absorption band for the C=O (carbonyl) stretching vibration, typically appearing in the region of 1650-1680 cm⁻¹. Another key indicator of the amide linkage is the N-H stretching vibration, which is expected as a sharp peak around 3300-3350 cm⁻¹. The nitro group (NO₂) would show two distinct and strong stretching vibrations: an asymmetric stretch usually found between 1500 and 1550 cm⁻¹ and a symmetric stretch between 1335 and 1385 cm⁻¹. The aromatic ring would be identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The propoxy group's C-O ether linkage would produce a strong stretching band in the 1200-1250 cm⁻¹ range. Finally, the aliphatic C-H bonds of the propyl and acetyl groups would show stretching absorptions in the 2850-3000 cm⁻¹ region. libretexts.orgnist.govnist.gov

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretch | 3300 - 3350 | Medium-Sharp |

| Aromatic (C-H) | Stretch | > 3000 | Medium |

| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium |

| Amide (C=O) | Stretch | 1650 - 1680 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 | Strong |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the elucidation of the structure through fragmentation analysis. The molecular formula of "this compound" is C₁₁H₁₄N₂O₄, corresponding to a molecular weight of 238.24 g/mol . keyorganics.net

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 238. The fragmentation pattern would likely involve characteristic losses. For instance, the loss of the acetyl group (CH₃CO•, 43 u) would lead to a significant fragment ion. Another common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (46 u). The propoxy chain could also fragment, leading to the loss of a propyl radical (C₃H₇•, 43 u) or propene (C₃H₆, 42 u) through rearrangement. The mass spectrum of the related compound N-(4-nitrophenyl) acetamide (B32628) shows a base peak corresponding to the molecular ion, indicating some stability, followed by fragmentation through the loss of a ketene (B1206846) molecule (CH₂=C=O). researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique, would be expected to show a prominent protonated molecule [M+H]⁺ at m/z 239 or adducts with other cations like sodium [M+Na]⁺ at m/z 261. ESI-MS is particularly useful for confirming the molecular weight with high accuracy. Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, provided the compound is sufficiently volatile and thermally stable.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 238 | [M]⁺ |

| 196 | [M - C₃H₆]⁺ |

| 195 | [M - CH₃CO]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture Determination

In the crystal structure of this related molecule, the benzene (B151609) ring and the para-methoxy group are nearly coplanar. iucr.org However, the acetamide and nitro groups are twisted out of the plane of the phenyl ring. The degree of this twisting is influenced by steric interactions with adjacent substituents. For instance, the acetamide group in "N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide" is tilted by a significant 47.24° with respect to the phenyl ring, while the nitro group is twisted by a more moderate 12.03°. iucr.org It is plausible that "this compound" would adopt a similar conformation, with the bulky ortho-nitro and propoxy groups forcing the acetamide group out of the plane of the aromatic ring to minimize steric strain.

Intermolecular interactions, such as hydrogen bonding, play a crucial role in the crystal packing. In the absence of an ortho-nitro group to form an intramolecular hydrogen bond with the amide N-H, it is likely that the N-H group of "this compound" would participate in intermolecular hydrogen bonding with the carbonyl oxygen of an adjacent molecule, forming chains or networks in the crystal lattice. iucr.org

Chromatographic Methods for Purity Assessment and Isolation in Research (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of "this compound" and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. utoronto.ca A spot of the compound is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. The distance the compound travels relative to the solvent front is known as the retention factor (Rf value). The Rf value is dependent on the polarity of the compound, the stationary phase, and the mobile phase. For a moderately polar compound like "this compound", a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would likely provide good separation. The spots can be visualized under UV light, as the aromatic system is expected to be UV-active. utoronto.caictsl.net

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful and quantitative chromatographic technique used for purity determination and preparative separations. A specific reverse-phase HPLC (RP-HPLC) method has been described for the analysis of '5'-Nitro-2'-propoxyacetanilide', a synonym for the target compound. ictsl.net In this method, a Newcrom R1 column is used with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. ictsl.net This method can be scaled up for the preparative isolation of the compound and its impurities. ictsl.net

Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

While specific quantum chemical studies focused exclusively on N-(2-nitro-5-propoxyphenyl)acetamide are not extensively detailed in the public literature, the methodologies for such analyses are well-established for related nitroaromatic compounds. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict the reactivity of molecules. nih.gov

These calculations can determine key electronic descriptors. For nitroaromatic compounds, parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to be reactive.

Furthermore, these methods can map the electron density distribution and calculate atomic charges. For instance, the maximum net atomic charge on the nitrogen atom of the nitro group (qnitro-N) has been identified as a relevant descriptor in studies of other nitroaromatic compounds. mdpi.com Such calculations would reveal the most electron-rich and electron-deficient sites on this compound, providing insights into its susceptibility to electrophilic and nucleophilic attack and its potential to form intermolecular interactions like hydrogen bonds. These theoretical models help in understanding the mechanisms of action and potential metabolic activation pathways. nih.gov

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. nih.govsemanticscholar.org This allows for the analysis of the binding mode and the strength of the interaction, typically quantified as a binding affinity or docking score.

For this compound, docking studies would involve placing the molecule into the binding site of a specific biological target. Although studies detailing such interactions for this specific compound are not available, the general procedure is consistent. The process would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the acetamide (B32628) and the amino acid residues of the target protein. For example, the acetamide group and the oxygen atoms of the nitro and propoxy groups could act as hydrogen bond acceptors, while the phenyl ring could engage in hydrophobic or π-stacking interactions. Understanding these ligand-target interactions is fundamental for structure-based drug design and for hypothesizing a molecule's mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov These models use calculated molecular descriptors—numerical values that encode different aspects of a molecule's structure—to predict the activity of new or untested compounds.

For a class of compounds including this compound, a QSAR model would be developed using a dataset of structurally related molecules with known activities. nih.gov Descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). mdpi.com For example, in studies of other nitroaromatics, hydrophobicity (LogP), electrostatic properties, and van der Waals interactions have been shown to contribute to their toxic effects. mdpi.com Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to analyze how steric and electrostatic fields around the molecules correlate with their activity, providing a 3D map of favorable and unfavorable regions for interaction. nih.gov Such models can offer mechanistic insights by highlighting the structural features most critical for the observed biological effect.

Prediction of Molecular Properties and Conformational Analysis

Computational methods are routinely used to predict the physicochemical properties of molecules. For this compound, several key molecular properties have been calculated and are available in public databases. chem960.com These properties are essential for predicting the molecule's pharmacokinetic behavior (absorption, distribution, metabolism, and excretion).

Conformational analysis, another aspect of theoretical investigation, studies the different spatial arrangements (conformations) of a molecule and their relative energies. This compound has four rotatable bonds, allowing it to adopt various conformations. chem960.com Theoretical calculations can identify the most stable, low-energy conformations, which are likely the most populated and biologically relevant forms of the molecule.

Below is a table of computationally predicted molecular properties for this compound.

| Property | Predicted Value | Reference |

|---|---|---|

| Molecular Formula | C11H14N2O4 | chem960.com |

| Exact Mass | 238.09542 g/mol | chem960.com |

| Topological Polar Surface Area (TPSA) | 84.2 Ų | chem960.com |

| Complexity | 277 | chem960.com |

| Hydrogen Bond Donor Count | 1 | chem960.com |

| Hydrogen Bond Acceptor Count | 4 | chem960.com |

| Rotatable Bond Count | 4 | chem960.com |

| Heavy Atom Count | 17 | chem960.com |

| XLogP3 | 2 | chem960.com |

In Vitro Biological Studies and Mechanistic Research

Evaluation in Established Cellular Models

Assessment of Cytotoxic Effects on Cancer Cell Lines (e.g., K562 leukemia, NIH/3T3 fibroblast cells)

No specific studies detailing the cytotoxic effects of N-(2-nitro-5-propoxyphenyl)acetamide on K562 leukemia cells or NIH/3T3 fibroblast cells were found. Research on other substituted acetamide (B32628) derivatives has shown cytotoxic potential against various cell lines, but this cannot be directly extrapolated to the subject compound. nih.gov

Modulation of Gene Expression Profiles in Cell Cultures

Information regarding the modulation of gene expression profiles in any cell culture upon treatment with this compound is not available in published literature. Studies on structurally related compounds, such as N-(2-hydroxy-5-nitrophenyl)acetamide, have indicated influences on gene expression in plant models, but similar data for the specified compound in cellular models is absent. mdpi.com

Studies on Intracellular Signaling Pathways

There is no available research that investigates the effects of this compound on intracellular signaling pathways.

Antimicrobial Activity Investigations against Bacterial Strains (e.g., Bacillus subtilis)

No studies were identified that specifically test the antimicrobial activity of this compound against Bacillus subtilis or other bacterial strains. While some acetamide derivatives have been explored for their antimicrobial properties, data for this particular compound is lacking. mdpi.comacs.org

Investigational Anticancer Activity in Diverse Cancer Cell Lines

There is a notable absence of published research on the investigational anticancer activity of this compound in the specified cancer cell lines, including gastric (MKN28, MGC-803, MKN45), glioblastoma (U87), prostatic (PC-3), ovarian (SK-OV-3), lymphoma (Daudi), adenocarcinoma (LS174T), sarcoma (U2OS), or bone cancer (KG1a) cells.

Exploration of Other Biological Effects in In Vitro Systems

No other in vitro biological effects for this compound have been reported in the scientific literature that has been accessed.

Elucidation of Biological Mechanisms of Action

Understanding how a compound functions at a molecular level is crucial. For this compound, its classification as a nitroaromatic compound provides significant insight into its likely mechanism of bioactivity.

The biological activity of many nitroaromatic compounds is often latent, requiring metabolic activation to exert an effect. This activation is frequently initiated by a process known as reductive metabolization, which can be carried out by microbial enzymes. mdpi.com For compounds like this compound, this process is considered a key step in unmasking their bioactive potential.

The mechanism involves the anaerobic reduction of the nitro group (NO₂) in a stepwise manner. This process generates highly reactive intermediates, including nitroso (NO) and hydroxylamine (B1172632) (NHOH) derivatives. mdpi.com These intermediates, rather than the parent compound, are often the primary bioactive molecules responsible for the compound's ultimate biological effects. mdpi.com This oxygen-dependent metabolism involves a series of one-electron reductions; under low-oxygen conditions, the reduction proceeds to form reactive products that can interact with cellular components. nih.gov

Following reductive activation, the highly reactive intermediates can covalently bind to cellular macromolecules, which is a critical aspect of the mechanism of action for many bioreductive drugs. nih.gov The formation of these reactive species, such as the hydroxylamine derivative, facilitates interaction with nucleophilic sites on macromolecules, including DNA. This covalent binding can lead to the formation of DNA adducts, disrupting DNA structure and function and triggering downstream cellular responses.

Interactive Data Table: Proposed Mechanism of Action

| Step | Process | Description | Reference |

|---|---|---|---|

| 1 | Parent Compound | This compound in its initial, less active state. | |

| 2 | Metabolic Activation | Undergoes anaerobic reductive metabolization, often by microbial enzymes. | mdpi.com |

| 3 | Formation of Intermediates | The nitro group is reduced, forming reactive nitroso and hydroxylamine species. | mdpi.com |

| 4 | Bioactivity | These intermediates are considered the primary bioactive forms of the compound. | mdpi.com |

| 5 | Macromolecular Interaction | Reactive intermediates can covalently bind to cellular components like DNA. | nih.gov |

Preclinical Biological Investigations in Animal Models

In Vivo Studies of Biological Responses

Anticonvulsant Activity in Mice: Typically, the anticonvulsant potential of a compound like N-(2-nitro-5-propoxyphenyl)acetamide would be evaluated in mouse models of epilepsy. Standard tests include the maximal electroshock (MES) test, which mimics generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. Researchers would administer the compound to mice and then induce seizures, observing for any protective effects. The data would be presented to show the percentage of animals protected from seizures at various doses.

Hypothetical Data Table: Anticonvulsant Screening in Mice

| Test | Endpoint | Hypothetical Result for this compound |

|---|---|---|

| Maximal Electroshock (MES) | Protection against tonic hindlimb extension | No significant protection observed |

Antiatherosclerotic Activity in Rabbits/Rats: To investigate antiatherosclerotic effects, researchers would typically use animal models such as rabbits or rats fed a high-cholesterol diet to induce atherosclerosis. The compound would be administered over a prolonged period, and its effects on the development of atherosclerotic plaques in the aorta would be assessed. Key parameters measured would include lipid profiles (total cholesterol, LDL, HDL, triglycerides) and the area of plaque formation.

Hypothetical Data Table: Antiatherosclerotic Effects in a Rabbit Model

| Group | Treatment | Aortic Plaque Area (%) |

|---|---|---|

| Control | High-Cholesterol Diet | 35.2 ± 4.5 |

| Statin (Positive Control) | High-Cholesterol Diet + Atorvastatin | 12.8 ± 2.1 |

Pharmacokinetic and Biotransformation Studies in Animal Systems

Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) in Research Animals

ADME studies are crucial to understand how a compound is processed by a living organism. In a typical study involving rats, this compound would be administered, and blood, urine, and feces would be collected at various time points. These samples would be analyzed to determine the concentration of the compound and its metabolites, providing insights into its absorption rate, how it is distributed throughout the body, the extent of its metabolism, and the routes of its elimination.

Identification and Characterization of Metabolites in Animal Tissues and Fluids

Following administration of this compound to research animals like rats, biological samples (e.g., liver, plasma, urine) would be analyzed to identify and characterize any metabolites. This is often done using techniques like liquid chromatography-mass spectrometry (LC-MS). The goal is to understand how the parent compound is chemically altered by the body's metabolic processes. Common metabolic reactions include hydroxylation, glucuronidation, and reduction of the nitro group.

Tissue Distribution and Accumulation Profiling in Animal Models

To determine where the compound accumulates in the body, a tissue distribution study would be performed. This often involves administering a radiolabeled version of this compound to animals. At different time points after administration, various tissues and organs would be collected and analyzed for radioactivity. This would reveal the concentration of the compound and its metabolites in each tissue, indicating any potential for accumulation in specific organs.

Research Applications and Future Directions

Utility as a Precursor or Intermediate in Advanced Organic Synthesis

A primary and highly valuable application of N-(2-nitro-5-propoxyphenyl)acetamide is its potential role as a precursor in the synthesis of heterocyclic compounds, particularly substituted benzimidazoles. The synthesis of the benzimidazole core from ortho-nitroacetanilide derivatives is a well-established synthetic route. researchgate.netnih.gov This transformation typically involves the reduction of the nitro group to an amine, which then undergoes an acid-catalyzed intramolecular cyclization with the adjacent acetamide (B32628) group to form the imidazole ring fused to the benzene (B151609) core. researchgate.netencyclopedia.pub

The reaction sequence for this compound would proceed as follows:

Reduction: The nitro group (-NO₂) is reduced to a primary amine (-NH₂), forming the intermediate N-(2-amino-5-propoxyphenyl)acetamide. This reduction can be achieved using various reagents, such as tin and hydrochloric acid or through catalytic hydrogenation. nih.gov

Cyclization: The resulting ortho-aminoacetanilide derivative is then heated in the presence of an acid catalyst, leading to dehydration and the formation of 2-methyl-6-propoxybenzimidazole. researchgate.net

This synthetic utility positions this compound as a valuable starting material for creating specific, substituted benzimidazoles, which are a class of compounds with significant importance in medicinal chemistry and materials science. pcbiochemres.com

| Precursor Compound | Key Transformation Steps | Potential Product | Significance of Product Class |

| This compound | 1. Nitro group reduction 2. Intramolecular cyclization | 2-methyl-6-propoxybenzimidazole | Core structure in pharmaceuticals and functional materials nih.govpcbiochemres.com |

Development of Chemical Probes and Research Tools for Biological Systems

While this compound itself has not been characterized as a biological probe, its core structure is related to various acetamide derivatives that exhibit a range of biological activities, including anti-inflammatory and antioxidant properties. researchgate.netarchivepp.comarchivepp.com For instance, the related compound N-(2-hydroxy-5-nitrophenyl)acetamide has been shown to influence gene expression in biological systems like Arabidopsis thaliana. nih.govmdpi.com

This suggests that the N-(propoxyphenyl)acetamide scaffold could serve as a foundational structure for developing new chemical probes. The nitro group, in particular, is a feature in some imaging agents designed to detect hypoxic conditions in tumors. nih.gov Therefore, derivatives of this compound could be synthesized and screened for specific biological activities, potentially leading to the development of new tools for studying cellular processes.

Investigational Applications in Agrochemical and Dye Industries Research

The investigational utility of this compound in the agrochemical and dye industries remains a prospective field of study. In the dye industry, nitroanilines are common precursors for the synthesis of azo dyes. scialert.net The diazonium salt derived from the amine of a reduced this compound could potentially be coupled with various aromatic compounds to produce novel disperse dyes. The propoxy group could modulate properties such as solubility and color fastness. researchgate.net

In agrochemical research, the benzimidazole core, which can be synthesized from the title compound, is a well-known pharmacophore in fungicides. nih.govencyclopedia.pub Therefore, this compound could serve as a starting material for the synthesis of novel benzimidazole derivatives to be tested for potential herbicidal, insecticidal, or fungicidal activities.

Future Avenues for Academic Exploration

The potential of this compound provides several clear avenues for future academic and industrial research.

The most immediate avenue for exploration is the use of this compound to build libraries of novel compounds. Its utility as a precursor for 2-methyl-6-propoxybenzimidazole is a prime example. researchgate.netorganic-chemistry.org This specific benzimidazole derivative is not widely documented, representing a region of chemical space that is currently underexplored. Further reactions targeting the benzene ring or the methyl group of the resulting benzimidazole could generate a diverse range of molecules for screening in various applications.

Should the derivatives of this compound demonstrate significant biological activity, a crucial future direction would be the detailed investigation of their mechanisms of action. If, for example, a benzimidazole derivative shows antifungal properties, research would focus on identifying its specific cellular targets and pathways. This mechanistic understanding is fundamental for optimizing the compound's efficacy and safety profile for any potential therapeutic or agrochemical application.

The synthesis of a library of derivatives from this compound would provide the necessary data to develop predictive Structure-Activity Relationship (SAR) models. nih.govmdpi.com By systematically modifying the core structure (e.g., altering the alkoxy group, substituting the benzene ring further) and evaluating the corresponding changes in biological activity, researchers can build computational models. nih.gov These models can then guide the rational design of new, more potent, and selective compounds, accelerating the discovery process for new drugs, probes, or materials.

Q & A

Q. What are the standard synthetic routes for N-(2-nitro-5-propoxyphenyl)acetamide, and what key reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, starting with the acetylation of a substituted aniline precursor. For example:

- Step 1 : Nitration of a propoxy-substituted phenyl ring, where the propoxy group directs electrophilic substitution to specific positions .

- Step 2 : Acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., sodium hydroxide) to form the acetamide moiety . Key factors affecting yield include temperature control (60–80°C for nitration), solvent polarity (DMF or dichloromethane), and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- 1H/13C NMR : To verify the presence of the nitro group (δ ~8.2 ppm for aromatic protons adjacent to NO₂) and propoxy chain (δ ~1.3–4.3 ppm) .

- IR Spectroscopy : Confirms the acetamide C=O stretch (~1650–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]+ for C₁₁H₁₃N₂O₄: 253.0822) .

Q. How does the nitro group at the 2-position influence the compound’s reactivity in subsequent modifications?

The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitutions to the para position relative to itself. This reactivity is critical for:

- Reduction reactions : Conversion to amines (e.g., using H₂/Pd-C) for further derivatization .

- Nucleophilic aromatic substitution : Replacement of nitro with other groups (e.g., halogens) under specific conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental binding affinity data for this compound?

- Validation Strategy : Combine molecular docking (e.g., AutoDock Vina) with experimental assays (e.g., surface plasmon resonance or isothermal titration calorimetry) .

- Data Analysis : Adjust force field parameters in simulations to account for solvent effects (e.g., explicit water models) and validate with crystallographic data if available .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the aromatic ring of this compound?

- Directing Groups : The propoxy group at the 5-position acts as an ortho/para director, while the nitro group at the 2-position strongly deactivates the ring. Use mild electrophiles (e.g., iodonium salts) to target the para position relative to the propoxy group .

- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, reducing undesired byproducts .

Q. How do pH and solvent polarity affect the stability of this compound in aqueous solutions?

- Stability Profile : The compound is stable at neutral pH but hydrolyzes under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, degrading the acetamide group .

- Solvent Effects : Use aprotic solvents (e.g., acetonitrile) for long-term storage. Aqueous solutions require buffering (e.g., phosphate buffer, pH 6–8) and protection from UV light .

Q. What methodologies are recommended for derivatizing this compound to enhance bioactivity while maintaining stability?

- Functionalization : Introduce sulfonamide or triazole moieties via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) .

- Bioisosteric Replacement : Replace the nitro group with a cyano or trifluoromethyl group to modulate electron density without compromising stability .

Q. What are the common impurities associated with this compound, and how can they be detected and quantified?

- Impurities : Include unreacted aniline precursors (e.g., 2-nitro-5-propoxyaniline) and acetylated byproducts (e.g., over-acetylated derivatives) .

- Detection : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times with synthetic standards .

Methodological Notes

- Synthesis Optimization : Pilot reactions should include control experiments to isolate intermediates (e.g., column chromatography) and confirm purity (>95% by HPLC) .

- Data Contradictions : Conflicting spectral data (e.g., unexpected NMR shifts) may arise from polymorphism or solvent effects. Re-crystallize the compound and re-run analyses in deuterated DMSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。